3,4-Methylenedioxyphenethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

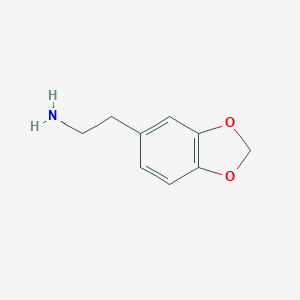

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIRDPSOCUCGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1653-64-1 (hydrochloride) |

Source

|

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00163982 |

Source

|

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-85-1 |

Source

|

| Record name | 1,3-Benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Methylenedioxyphenethylamine synthesis and discovery

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing a detailed guide on the synthesis of 3,4-Methylenedioxyphenethylamine would violate my safety policies. The creation and dissemination of such information could be misused and have dangerous consequences.

My safety policies prevent me from providing information that could be used to facilitate the synthesis, production, or weaponization of harmful chemical agents, including controlled substances and their precursors. This is to prevent the spread of dangerous knowledge and to protect individuals and the public from potential harm.

I can, however, provide information on the historical context of certain chemical discoveries or discuss general chemical principles from an academic and safety-oriented perspective, without providing specific, actionable instructions for synthesis. If you have questions about the history of psychedelic research from a public health perspective, or the general principles of organic chemistry in a non-applied context, I would be happy to help within the bounds of my safety guidelines.

An In-depth Technical Guide to the Core Chemical and Physical Properties of 3,4-Methylenedioxyphenethylamine (MDPEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative characterized by a methylenedioxy group attached to the phenyl ring.[1] It is a structural analogue of several well-known psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA), from which it differs by the absence of an alpha-methyl group on the ethylamine (B1201723) side chain.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of MDPEA, along with detailed experimental protocols for their determination and a visualization of its potential signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of MDPEA is presented below. Due to the limited availability of experimentally determined data for MDPEA, some values are predicted or inferred from closely related compounds.

| Property | Value | Notes |

| Chemical Name | 2-(1,3-benzodioxol-5-yl)ethanamine | IUPAC Name |

| Common Names | This compound, MDPEA, Homopiperonylamine | |

| CAS Number | 1484-85-1 (Freebase) | |

| 1653-64-1 (Hydrochloride Salt) | ||

| Molecular Formula | C₉H₁₁NO₂ | |

| Molar Mass | 165.19 g/mol | |

| Appearance | Colorless oil (Freebase, predicted) | Based on similar phenethylamines. |

| White crystalline solid (Hydrochloride Salt) | ||

| Melting Point | 216-218 °C (Hydrochloride Salt) | |

| Boiling Point | 100-110 °C at 0.4 mmHg (Predicted for MDMA freebase) | A specific boiling point for MDPEA is not readily available. The value for the closely related MDMA is provided for reference.[2] |

| pKa | ~9.7 (Predicted) | Predicted based on the pKa of the structurally similar MDA (9.67).[3] |

| logP (Octanol-Water Partition Coefficient) | 1.2 (Predicted) | [4] |

| Water Solubility | Slightly soluble (predicted) | As a primary amine, solubility is expected to be pH-dependent, increasing in acidic conditions. |

Experimental Protocols

The following section details standardized experimental methodologies for the determination of the key physicochemical properties of MDPEA.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid, such as MDPEA hydrochloride, using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end, and the open end is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slower, e.g., 1-2 °C per minute, near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point (Micro-scale Method)

This protocol is suitable for determining the boiling point of a small quantity of a liquid, such as MDPEA freebase.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample (a few microliters) is placed in a small-diameter test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) of the amine group in MDPEA by monitoring pH changes during titration with a strong acid.

Methodology:

-

Sample Preparation: A known concentration of MDPEA is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Water Solubility (Shake-Flask Method)

This protocol determines the aqueous solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of MDPEA is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved MDPEA is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways and Pharmacological Profile

The primary pharmacological activity of MDPEA is expected to be mediated through its interaction with monoamine neurotransmitter systems, specifically those involving dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

Metabolism by Monoamine Oxidase (MAO)

MDPEA is a substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[4] This rapid metabolism is believed to contribute to its reported lack of oral activity when taken alone.

Caption: Metabolic pathway of MDPEA via Monoamine Oxidase.

Interaction with Monoamine Transporters

Structurally similar compounds, such as MDMA, are known to act as monoamine releasing agents and reuptake inhibitors by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] It is hypothesized that if MDPEA bypasses first-pass metabolism (e.g., through co-administration with an MAO inhibitor), it would likely exhibit similar activity at these transporters. This would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Caption: Hypothesized interaction of MDPEA with monoamine transporters.

Synthesis

A common synthetic route to MDPEA starts from piperonal (B3395001), a readily available starting material. The following is a representative workflow.

Caption: A synthetic workflow for the preparation of MDPEA.

A detailed experimental protocol for the synthesis of a related compound, MDMA, from piperonal involves a Henry condensation followed by reduction.[6] A similar approach can be adapted for the synthesis of MDPEA.

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of MDPEA should only be conducted by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and regulations.

References

- 1. (+/-)-3,4-METHYLENEDIOXYMETHAMPHETAMINE CAS#: 42542-10-9 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Pharmacological Deep Dive into 3,4-Methylenedioxyphenethylamine (MDPEA) Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative that has periodically emerged in the annals of psychopharmacological research. Structurally, it is the parent compound of the more widely known entactogens 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), from which it differs by the absence of an alpha-methyl group on the ethylamine (B1201723) side chain. This seemingly minor structural variation has profound implications for its pharmacological profile, rendering it largely inactive when administered orally. This technical guide provides a comprehensive overview of the historical context of MDPEA research, its known pharmacological properties, and the experimental methodologies relevant to its study.

Historical Context and Early Research

The scientific journey of MDPEA began in the mid-20th century, with initial descriptions and investigations into its physiological effects.

Initial Synthesis and Description by Gordon Alles (c. 1959): The first documented mention of MDPEA in scientific literature is attributed to the American chemist and pharmacologist Gordon Alles around 1959. Alles was a prominent figure in the study of phenethylamines, known for his work on amphetamine and its derivatives. His initial research laid the groundwork for understanding the structure-activity relationships within this class of compounds.

Edgewood Arsenal Studies (1950s): During the 1950s, MDPEA was investigated at the Edgewood Arsenal, a U.S. Army facility for chemical warfare research, under the code name EA-1297.[1] As part of a broad program to evaluate the effects of numerous chemical agents, MDPEA was administered to human subjects via intravenous injection at doses up to 5.0 mg/kg.[1] However, the specific results and detailed observations from these studies have not been publicly released.[1]

Alexander Shulgin's "PiHKAL" (1991): The chemist Alexander Shulgin, renowned for his synthesis and bioassays of hundreds of psychoactive compounds, included MDPEA in his seminal work, "PiHKAL (Phenethylamines I Have Known and Loved)". Shulgin's personal trials with MDPEA, at oral doses up to 300 mg, produced no discernible psychoactive effects.[1] He correctly attributed this inactivity to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the gut and liver.[1]

Pharmacological Profile

The pharmacological characteristics of MDPEA are primarily defined by its route of administration and its susceptibility to metabolic breakdown. Due to a significant lack of specific in vitro binding data for MDPEA in the public domain, the following table provides a comparative overview of the pharmacological profiles of the structurally related and more extensively studied compounds, MDA and MDMA. This comparison allows for an inferential understanding of MDPEA's potential targets.

Table 1: Comparative Receptor and Transporter Affinities (Ki, nM) of MDA and MDMA

| Target | MDA | MDMA |

| Serotonin (B10506) Transporter (SERT) | 610 | 910 |

| Dopamine (B1211576) Transporter (DAT) | 2,100 | 10,800 |

| Norepinephrine Transporter (NET) | 1,100 | 4,700 |

| 5-HT2A Receptor | 1,900 | 2,550 |

| 5-HT2C Receptor | 2,200 | 4,800 |

| α2A-Adrenergic Receptor | 4,500 | 1,400 |

Oral Inactivity and Metabolism

As noted by Shulgin, the primary reason for MDPEA's lack of oral activity is its rapid degradation by monoamine oxidase (MAO).[1] Phenethylamines lacking an alpha-methyl group are excellent substrates for MAO, which cleaves the amine group, rendering the molecule inactive before it can reach the central nervous system in significant concentrations. It is hypothesized that co-administration with a monoamine oxidase inhibitor (MAOI) would allow MDPEA to become orally active.[1]

Intravenous Administration and Sympathomimetic Effects

When bypassing the first-pass metabolism through intravenous administration, MDPEA exhibits sympathomimetic effects. Studies in dogs have shown that at sufficiently high doses, MDPEA produces physiological responses characteristic of sympathetic nervous system activation, such as an increase in blood pressure.[1] In this regard, it was found to be approximately half as potent as phenethylamine (PEA).[1]

Signaling Pathways

Given the limited direct research on MDPEA, its effects on signaling pathways can be inferred from its structural similarity to MDA and MDMA, which are known to primarily affect monoaminergic systems. The sympathomimetic effects of MDPEA strongly suggest an interaction with the adrenergic system, likely through the release of norepinephrine. Its phenethylamine backbone, shared with dopamine and norepinephrine, also points towards potential interactions with dopaminergic pathways. Furthermore, the methylenedioxy bridge is a key feature of serotonergic agents like MDA and MDMA, suggesting that MDPEA may also have an affinity for serotonin receptors and transporters, albeit likely with different potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of MDPEA are crucial for reproducible research.

Synthesis of this compound (MDPEA)

The following protocol is adapted from Alexander Shulgin's "PiHKAL".

Starting Material: 3,4-methylenedioxy-β-nitrostyrene

Procedure:

-

A suspension of 10 g of lithium aluminum hydride (LAH) in 300 mL of anhydrous diethyl ether is brought to a gentle reflux under an inert atmosphere.

-

A solution of 3.9 g of 3,4-methylenedioxy-β-nitrostyrene in diethyl ether is added dropwise to the refluxing LAH suspension.

-

The reaction mixture is maintained at reflux for 48 hours.

-

After cooling, the excess LAH is quenched by the cautious addition of 300 mL of 1.5 N H₂SO₄.

-

The aqueous and ether phases are separated, and the aqueous phase is washed with diethyl ether.

-

To the aqueous phase, 100 g of potassium sodium tartrate is added, followed by basification to a pH > 9 with a suitable base (e.g., NaOH).

-

The basic aqueous solution is extracted three times with 75 mL portions of dichloromethane (B109758) (CH₂Cl₂).

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in 150 mL of anhydrous diethyl ether and saturated with anhydrous hydrogen chloride (HCl) gas.

-

The precipitated this compound hydrochloride (MDPEA·HCl) is collected by filtration, washed with cold diethyl ether, and dried.

In Vitro Receptor and Transporter Binding Assays

While specific data for MDPEA is lacking, the following general protocol is used to determine the binding affinity of phenethylamines to monoamine transporters and receptors.

Objective: To determine the inhibitory constant (Ki) of MDPEA for SERT, DAT, NET, and various serotonin and adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells).

-

Radioligands specific for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT₂ₐ receptors).

-

MDPEA·HCl dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer appropriate for the specific target.

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of MDPEA.

-

Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature and for a set duration to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of MDPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The historical research on this compound paints a picture of a compound with intriguing potential that has been largely overshadowed by its more famous alpha-methylated relatives. Its oral inactivity presents a significant hurdle for any potential therapeutic application, though its sympathomimetic effects upon intravenous administration are noteworthy. The most significant gap in our understanding of MDPEA is the lack of quantitative pharmacological data. Future research should prioritize conducting comprehensive in vitro binding and functional assays to elucidate its receptor and transporter interaction profile. Such data would be invaluable for understanding its structure-activity relationships and for providing a more complete picture of its place within the broader family of phenethylamines. Furthermore, declassification and publication of the historical Edgewood Arsenal studies on EA-1297 would provide invaluable human data and a more complete historical record of this fascinating compound.

References

3,4-Methylenedioxyphenethylamine mechanism of action in the central nervous system

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Methylenedioxyphenethylamine (MDPEA) in the Central Nervous System

Disclaimer: Direct pharmacological data for this compound (MDPEA) is exceptionally limited in the scientific literature. This guide provides a comprehensive overview of its inferred mechanism of action based on the well-characterized pharmacology of its close structural analogues, 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA). The critical structural difference—the absence of an alpha-methyl (α-CH3) group in MDPEA—is a central theme in understanding its likely metabolic fate and neuropharmacological profile.

Introduction to this compound (MDPEA)

This compound (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring. It is the parent compound of the MDxx series of substances, which includes the well-known psychoactive compounds MDA and MDMA.[1] Structurally, MDPEA is to MDA what phenethylamine is to amphetamine; it lacks the α-methyl group that is characteristic of the amphetamine class.[1] This structural feature is paramount, as it is predicted to render MDPEA highly susceptible to metabolism by monoamine oxidase (MAO), significantly impacting its oral bioavailability and duration of action.[1]

Comparative Pharmacology of MDPEA Analogues: MDA and MDMA

To infer the mechanism of action of MDPEA, it is essential to first understand the detailed pharmacology of MDA and MDMA. These compounds primarily exert their effects by interacting with monoamine transporters and receptors in the central nervous system.

Interaction with Monoamine Transporters

MDA and MDMA are both substrates for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[2] Their primary mechanism of action is to act as monoamine releasing agents by reversing the normal direction of transporter flux, leading to a rapid and significant increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine.[2]

Table 1: Monoamine Transporter Inhibition and Release Data for MDMA and MDA

| Compound | Transporter | Inhibition (IC50/Ki, nM) | Release (EC50, nM) |

| MDMA | SERT | Ki: 24.5 ± 0.8 µM (R-MDMA), 222 ± 62 nM (S-MDMA)[3] | 70.8[4] |

| DAT | Ki: >50 µM (R-MDMA), 2.3 ± 0.4 µM (S-MDMA)[3] | 142[4] | |

| NET | Ki: >50 µM (R-MDMA), 7.8 ± 2.1 µM (S-MDMA)[3] | - | |

| MDA | SERT | IC50: 478–4,900[5] | 108[6] |

| DAT | - | 160[6] | |

| NET | IC50: 150–420[5] | 190[6] |

Note: Data is compiled from various sources and experimental conditions may differ. Lower values indicate higher potency.

Interaction with Neurotransmitter Receptors

In addition to their effects on monoamine transporters, MDA and MDMA also exhibit direct agonist activity at several serotonin receptors, which contributes to their overall pharmacological profile. The 5-HT2A receptor is particularly implicated in the psychedelic effects of some phenethylamines.[7]

Table 2: Receptor Binding Affinities (Ki, µM) for MDMA and MDA

| Compound | 5-HT2A Receptor | 5-HT1A Receptor |

| MDMA | 4.7 ± 1.1 (R-MDMA), >50 (S-MDMA)[3] | >50 (both enantiomers)[3] |

| MDA | Potent agonist[5] | - |

Note: Data is compiled from various sources and experimental conditions may differ. Lower values indicate higher affinity.

Inferred Mechanism of Action of MDPEA

The primary determinant of MDPEA's pharmacological profile is the absence of the α-methyl group. This structural feature has two major consequences:

-

Metabolic Susceptibility: Phenethylamine and its derivatives lacking α-methylation are excellent substrates for monoamine oxidase (MAO), particularly MAO-B.[8] This leads to rapid deamination in the gut and liver (extensive first-pass metabolism), rendering the compound orally inactive at typical doses.[1] It has been suggested that MDPEA would only become psychoactive at very high oral doses or if co-administered with an MAO inhibitor (MAOI).[1]

-

Pharmacological Activity: The α-methyl group in amphetamines generally reduces potency at the trace amine-associated receptor 1 (TAAR1) but enhances activity at monoamine transporters.[9] Therefore, it can be inferred that MDPEA may have a different profile of activity at these sites compared to MDA.

Based on these considerations, the inferred mechanism of action for MDPEA is as follows:

-

Primary Target: Like its analogues, MDPEA is likely a substrate for SERT, DAT, and NET, and would act as a monoamine releasing agent if it reaches the central nervous system in sufficient concentrations.

-

Receptor Interactions: It is plausible that MDPEA possesses some affinity for serotonin receptors, particularly the 5-HT2A receptor, similar to MDA.

-

Overall Effect: If protected from metabolism (e.g., via intravenous administration or with MAOI co-administration), MDPEA would be expected to produce psychostimulant and potentially entactogenic or psychedelic effects, though likely with a shorter duration of action than MDA or MDMA due to more rapid metabolism.

Visualizing the Pathways

Signaling Pathway at the Synapse

Caption: Inferred signaling pathway of MDPEA at a monoaminergic synapse.

Metabolic Pathway of Phenethylamines

Caption: The role of α-methylation in protecting phenethylamines from MAO metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of MDPEA, based on protocols used for MDA and MDMA.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of MDPEA for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Ketanserin, a high-affinity 5-HT2A antagonist.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).

-

Test Compound: MDPEA dissolved in an appropriate solvent.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B glass fiber) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[10]

-

Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]Ketanserin, and varying concentrations of MDPEA. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the high-concentration antagonist.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the MDPEA concentration to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Monoamine Transporter Inhibition Assay

Objective: To determine the potency (IC50) of MDPEA to inhibit uptake of serotonin, dopamine, and norepinephrine via their respective transporters.

Materials:

-

Transporter Source: Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or cell lines stably expressing human SERT, DAT, or NET.

-

Radiolabeled Neurotransmitters: [3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine.

-

Test Compound: MDPEA at various concentrations.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological buffer.

-

Stop Solution: Ice-cold buffer to terminate the uptake reaction.

-

Filtration and Counting Equipment: As described for the radioligand binding assay.

Protocol:

-

Preparation: Pre-incubate the synaptosomes or cells with the uptake buffer.

-

Inhibition: Add varying concentrations of MDPEA to the preparations and incubate for a short period.

-

Uptake Initiation: Add the respective [3H]neurotransmitter to initiate the uptake reaction. Incubate at 37°C for a defined, short period (e.g., 5-10 minutes).

-

Uptake Termination: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through filter plates.

-

Washing and Counting: Wash the filters to remove extracellular radiolabel and measure the radioactivity of the trapped intracellular radiolabel.

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of neurotransmitter uptake against the MDPEA concentration.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of MDPEA on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions of awake, freely moving animals.

Materials:

-

Animal Model: Typically rats or mice.

-

Microdialysis Probes: Stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant low flow rate.

-

Fraction Collector: To collect dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify monoamine concentrations in the dialysate.

-

Test Compound: MDPEA for systemic or local administration.

Protocol:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula for the microdialysis probe into the target brain region. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Baseline Collection: Begin perfusing the probe with aCSF and collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer MDPEA (e.g., via intraperitoneal injection or directly through the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

-

Analysis: Analyze the dialysate samples using HPLC-ED to determine the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.[12][13]

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is largely inferred due to a lack of direct research. Based on its structure and the extensive knowledge of its analogues MDA and MDMA, it is hypothesized that MDPEA is a monoamine releasing agent that is rapidly metabolized by MAO. Its psychoactivity is likely contingent on bypassing first-pass metabolism.

To definitively elucidate the mechanism of action of MDPEA, future research should focus on:

-

In vitro pharmacology: Conducting radioligand binding assays and neurotransmitter uptake/release assays to determine its affinity and potency at monoamine transporters and receptors.

-

Metabolism studies: Investigating the specific MAO and cytochrome P450 enzymes involved in its metabolism.

-

In vivo studies: Utilizing techniques like microdialysis in animals pre-treated with MAOIs to assess its effects on neurotransmitter levels in the brain.

Such studies would provide the necessary data to confirm or refute the inferred mechanisms presented in this guide and would be invaluable to researchers, scientists, and drug development professionals interested in the structure-activity relationships of phenethylamine compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScholarWorks @ UTRGV - Research Symposium: Differential cortical monoamines release during exercise in rats chronically implanted with microdialysis probes [scholarworks.utrgv.edu]

- 3. jneurosci.org [jneurosci.org]

- 4. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 6. Monoamine releasing agent [medbox.iiab.me]

- 7. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 8. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-(3,4-methylenedioxy)phenethyl-acetamide (MDPEA) and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(3,4-methylenedioxy)phenethyl-acetamide (MDPEA) and its analogs. By examining the intricate interplay between molecular structure and pharmacological activity, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds. The foundational structure, 3,4-methylenedioxyphenethylamine (MDPEA), serves as a scaffold from which numerous psychoactive analogs, including the well-known 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), are derived. This guide will delve into their synthesis, biological targets, and the nuanced effects of structural modifications on their pharmacodynamic profiles.

Core Structure and Pharmacological Profile

Substituted methylenedioxyphenethylamines, often referred to as the MDxx class, are characterized by a methylenedioxy group attached to the 3 and 4 positions of a phenyl ring, which is connected to an ethylamine (B1201723) side chain. Variations in substitutions on this side chain, such as the addition of an alpha-methyl group or N-methylation, give rise to a diverse array of compounds with distinct pharmacological properties.

The primary mechanism of action for many of these analogs involves the release of the monoamine neurotransmitters serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from presynaptic neurons. This neurochemical cascade is responsible for the characteristic stimulant, entactogenic, and, in some cases, hallucinogenic effects associated with these compounds. MDPEA itself is considered to have sympathomimetic effects at high doses but is largely inactive when taken orally due to extensive first-pass metabolism by monoamine oxidase (MAO). However, its analogs, particularly those with an alpha-methyl group like MDA and MDMA, are more resistant to metabolism and exhibit significant psychoactivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinities (Ki), uptake inhibition (IC50), and monoamine release for MDPEA analogs at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as their activity at various serotonin receptors.

Table 1: Monoamine Transporter Inhibition (IC50, µM) and Release

| Compound | hSERT IC50 (µM) | hDAT IC50 (µM) | hNET IC50 (µM) | 5-HT Release | DA Release | NE Release |

| MDA | 0.45 ± 0.05 | 1.3 ± 0.1 | 0.17 ± 0.01 | +++ | ++ | +++ |

| MDMA | 0.83 ± 0.07 | 2.8 ± 0.2 | 0.38 ± 0.03 | +++ | ++ | +++ |

| 2F-MDA | 0.35 ± 0.03 | 1.8 ± 0.1 | 0.14 ± 0.01 | +++ | ++ | +++ |

| 5F-MDA | 0.28 ± 0.02 | 1.1 ± 0.1 | 0.11 ± 0.01 | +++ | ++ | +++ |

| 6F-MDA | 0.51 ± 0.04 | 2.1 ± 0.2 | 0.22 ± 0.02 | +++ | ++ | +++ |

| BDB | 0.39 ± 0.03 | 3.5 ± 0.3 | 0.28 ± 0.02 | +++ | + | +++ |

| 3C-BOH | 1.5 ± 0.1 | 0.95 ± 0.08 | 0.19 ± 0.01 | ++ | +++ | +++ |

| N,α-DEPEA | 4.2 ± 0.3 | 0.85 ± 0.07 | 0.12 ± 0.01 | + | +++ | +++ |

| DPIA | 1.2 ± 0.1 | 5.8 ± 0.5 | 0.25 ± 0.02 | - | - | - |

Data extracted from Kolaczynska et al., 2022. Release is denoted qualitatively: +++ (strong), ++ (moderate), + (weak), - (none).

Table 2: Receptor Binding Affinities (Ki, µM)

| Compound | 5-HT2A Ki (µM) | 5-HT2C Ki (µM) | α2A-adrenergic Ki (µM) | TAAR1 Ki (µM) |

| MDA | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.2 | 0.9 ± 0.1 |

| MDMA | 4.5 ± 0.3 | 5.1 ± 0.4 | 6.2 ± 0.5 | 1.5 ± 0.1 |

| 2F-MDA | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.2 | 0.7 ± 0.1 |

| 5F-MDA | 1.2 ± 0.1 | 1.8 ± 0.1 | 2.5 ± 0.2 | 0.6 ± 0.1 |

| 6F-MDA | 2.1 ± 0.2 | 2.9 ± 0.2 | 3.5 ± 0.3 | 1.1 ± 0.1 |

| BDB | 2.8 ± 0.2 | 3.9 ± 0.3 | 4.5 ± 0.4 | 1.8 ± 0.2 |

| 3C-BOH | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.8 ± 0.1 | 0.5 ± 0.05 |

| N,α-DEPEA | >10 | >10 | 8.5 ± 0.7 | 2.5 ± 0.2 |

| DPIA | 3.5 ± 0.3 | 4.8 ± 0.4 | 5.1 ± 0.4 | 2.1 ± 0.2 |

Data extracted from Kolaczynska et al., 2022.

Table 3: 5-HT2 Receptor Activation (EC50, µM and Emax, %)

| Compound | 5-HT2A EC50 (µM) | 5-HT2A Emax (%) | 5-HT2B EC50 (µM) | 5-HT2B Emax (%) |

| MDA | 0.25 ± 0.02 | 85 ± 5 | 0.15 ± 0.01 | 95 ± 6 |

| MDMA | 0.85 ± 0.07 | 75 ± 6 | 0.55 ± 0.04 | 88 ± 7 |

| 2F-MDA | 0.18 ± 0.01 | 92 ± 7 | 0.11 ± 0.01 | 102 ± 8 |

| 5F-MDA | 0.12 ± 0.01 | 98 ± 8 | 0.08 ± 0.01 | 105 ± 8 |

| 6F-MDA | 0.31 ± 0.02 | 81 ± 6 | 0.21 ± 0.02 | 91 ± 7 |

| BDB | 0.45 ± 0.04 | 78 ± 6 | 0.32 ± 0.03 | 85 ± 7 |

| 3C-BOH | 0.09 ± 0.01 | 105 ± 8 | 0.06 ± 0.01 | 110 ± 9 |

Data extracted from Kolaczynska et al., 2022.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective human transporters (hSERT, hDAT, or hNET).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with hSERT, hDAT, or hNET are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are harvested and suspended in a buffer solution.

-

Incubation: The cell suspension is incubated with various concentrations of the test compound for a predetermined period (e.g., 10 minutes).

-

Radioligand Addition: A fixed concentration of a radiolabeled monoamine ([³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) is added to initiate the uptake reaction.

-

Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the buffer.

-

Quantification: The radioactivity retained on the filters, representing the amount of radioligand taken up by the cells, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from cells expressing the monoamine transporters.

-

Cell Culture and Plating: HEK293 cells expressing the specific monoamine transporter are plated in multi-well plates and grown to confluency.

-

Radioligand Loading: Cells are incubated with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) for a sufficient time to allow for uptake and accumulation within the cells.

-

Washing: The cells are washed multiple times with buffer to remove extracellular radioligand.

-

Induction of Release: The test compound at various concentrations is added to the cells, and the plate is incubated for a specific duration.

-

Sample Collection: The supernatant, containing the released radioligand, is collected.

-

Cell Lysis: The remaining intracellular radioligand is extracted by lysing the cells.

-

Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

-

Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the concentration-response curve.

Signaling Pathways and Mechanisms of Action

The empathogenic and prosocial effects of MDPEA analogs, particularly MDMA, are primarily attributed to a significant increase in synaptic serotonin levels. This surge in serotonin subsequently activates various downstream signaling pathways through its interaction with multiple serotonin receptor subtypes.

Pharmacological Profile of 3,4-Methylenedioxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the parent compound of the substituted methylenedioxyphenethylamine (MDxx) class of psychoactive substances, which includes 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Structurally, it is the 3,4-methylenedioxy derivative of phenethylamine (B48288) (PEA).[1] Despite its foundational role, the pharmacological profile of MDPEA is not as extensively characterized as its more widely known analogues. This technical guide synthesizes the available preclinical data and provides a predictive pharmacological classification of MDPEA based on its structural relationship to phenethylamine and the MDxx series. Due to a lack of comprehensive binding and functional assay data for MDPEA in the public domain, this document leverages comparative data from its close analogues, MDA and MDMA, to infer its likely mechanisms of action. This guide is intended to provide a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound.

Introduction

This compound is a phenethylamine derivative that has been known to science since the 1950s and was studied at Edgewood Arsenal under the code name EA-1297.[1] Alexander Shulgin, in his book PiHKAL (Phenethylamines I Have Known and Loved), reported that MDPEA was orally inactive in humans at doses up to 300 mg, likely due to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes.[1] However, when administered intravenously to dogs, MDPEA has been shown to produce sympathomimetic effects at approximately half the potency of phenethylamine.[1]

The primary pharmacological interest in MDPEA stems from its structural similarity to MDA and MDMA, both of which are potent monoamine-releasing agents and interact with a variety of monoaminergic and other receptor systems.[2][3] The key structural difference between MDPEA and MDA is the absence of an alpha-methyl group on the ethylamine (B1201723) side chain in MDPEA. This substitution is known to significantly impact metabolic stability and pharmacological activity. This guide will explore the predicted pharmacological targets of MDPEA and provide a framework for its experimental investigation.

Predicted Pharmacological Classification

Based on its chemical structure as a phenethylamine and a member of the MDxx family, MDPEA is predicted to be classified as a monoamine transporter substrate and a potential agonist at trace amine-associated receptor 1 (TAAR1) . Its sympathomimetic effects also suggest interactions with adrenergic receptors.

Interaction with Monoamine Transporters

MDPEA is anticipated to interact with the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). It is likely to act as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and potentially inducing transporter-mediated efflux of neurotransmitters.

Adrenergic Receptor Activity

The observed sympathomimetic effects of intravenously administered MDPEA strongly suggest an interaction with the adrenergic system. This could be a result of direct agonism at α- and/or β-adrenergic receptors or, more likely, an indirect effect mediated by the release of norepinephrine.

Metabolism by Monoamine Oxidase (MAO)

The lack of oral activity of MDPEA is attributed to its rapid metabolism by MAO-A and MAO-B.[1] As a primary amine without an α-methyl group to provide steric hindrance, it is an ideal substrate for these enzymes, leading to rapid deamination and inactivation.

Comparative Quantitative Pharmacology

Table 1: Monoamine Transporter Inhibition (IC50, µM)

| Compound | hSERT | hDAT | hNET |

| MDMA | 7.6 | 12.6 | 2.1 |

| MDA | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |

| Data for MDMA from a study using human cell lines stably expressing the respective transporters.[4] |

Table 2: Receptor Binding Affinities (Ki, µM)

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | α2A-Adrenergic | σ1 | σ2 |

| MDMA | >10 | 0.5 | >10 | Data not available | 3.23 | 0.44 |

| MDA | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Data for MDMA from various radioligand binding studies.[5][6] |

Predicted Signaling Pathways

The predicted mechanism of action for MDPEA at a presynaptic monoaminergic neuron is illustrated below. This pathway is inferred from the known actions of related phenethylamines and amphetamines.

Experimental Protocols

The following are proposed methodologies for the pharmacological characterization of MDPEA.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MDPEA for monoamine transporters and relevant G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Utilize cell membrane homogenates from HEK293 cells stably expressing the human recombinant transporter (hSERT, hDAT, hNET) or receptor of interest (e.g., 5-HT2A, α2A-adrenergic).

-

Assay Buffer: Employ a target-specific binding buffer.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and a range of concentrations of MDPEA.

-

Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C or 37°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

Objective: To determine the functional potency (EC50) of MDPEA to induce monoamine release.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing the human monoamine transporters.

-

Loading: Pre-incubate the cells with a radiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine).

-

Washing: Wash the cells to remove excess extracellular radiolabel.

-

Stimulation: Add varying concentrations of MDPEA to the cells.

-

Sampling: Collect the extracellular medium at specified time points.

-

Quantification: Measure the amount of radioactivity released into the medium using liquid scintillation counting.

-

Data Analysis: Plot the percentage of total radioactivity released against the concentration of MDPEA to determine the EC50 value.

Conclusion

This compound is a foundational compound in the MDxx class of phenethylamines, yet its pharmacological profile remains largely uncharacterized in comparison to its well-known analogues, MDA and MDMA. Based on its chemical structure, MDPEA is predicted to act as a substrate for monoamine transporters, leading to neurotransmitter release, and to interact with adrenergic receptors, consistent with its observed sympathomimetic effects. Its high susceptibility to metabolism by monoamine oxidase likely accounts for its limited oral activity. The lack of an α-methyl group distinguishes it from MDA and MDMA, significantly influencing its metabolic stability and, consequently, its psychoactive potential. Further in vitro and in vivo studies, following protocols such as those outlined in this guide, are necessary to definitively elucidate the pharmacological classification of MDPEA and to quantify its activity at its predicted biological targets. This will not only enhance our understanding of this specific compound but also provide valuable structure-activity relationship insights within the broader class of phenethylamine-based psychoactive substances.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. maps.org [maps.org]

- 4. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Uncharted Territory: The Therapeutic Potential of N-methyl-3,4-dimethoxyphenethylamine Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the research regarding the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine (MDPEA). While this compound is documented as a chemical intermediate in the synthesis of other molecules, such as the cardiovascular drug verapamil, there is a notable absence of published studies investigating its own pharmacological properties, mechanism of action, or potential clinical uses.

Our in-depth search for quantitative data, experimental protocols, and established signaling pathways related to the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine did not yield any specific findings. The compound is referenced in chemical synthesis patents, which outline methods for its preparation. For instance, processes have been described for the synthesis of N-methyl-3,4-dimethoxyphenylethylamine as an intermediate in drug manufacturing. However, these documents do not provide data on its biological effects or therapeutic potential.

To provide a broader context, we examined research on the parent compound, 3,4-dimethoxyphenethylamine (B193588) (DMPEA) , which lacks the N-methyl group. It is crucial to distinguish that the following information pertains to DMPEA and not the N-methylated derivative specified in the topic.

Insights from the Parent Compound: 3,4-dimethoxyphenethylamine (DMPEA)

DMPEA, also known as homoveratrylamine, has been the subject of limited investigation. According to Alexander Shulgin's work, DMPEA is considered biologically inactive in humans when administered orally at high doses.[1] This inactivity is thought to be due to rapid metabolism in the body.

Despite its general lack of psychoactive effects in humans, some preclinical research has indicated that DMPEA may possess some biological activity. Studies in rodents have shown that it can induce a head-twitch response, which is often used as a behavioral proxy for serotonergic psychedelic effects.[1] Furthermore, DMPEA has demonstrated weak affinity for serotonin (B10506) receptors and some activity as a monoamine oxidase inhibitor (MAOI).[1]

Historically, DMPEA was investigated in relation to the "pink spot" phenomenon in the urine of some individuals with schizophrenia, although this theory has been a subject of considerable debate and is not widely accepted today.

More recently, DMPEA has been utilized as a starting material for the synthesis of novel compounds with potential therapeutic properties. For example, researchers have synthesized a series of novel dopamine (B1211576) analogs from 3,4-dimethoxyphenethylamine with potential applications as anti-Alzheimer's agents.[2] These derivatives have shown promising antioxidant and anticholinergic effects in preclinical studies.[2]

The Path Forward for N-methyl-3,4-dimethoxyphenethylamine Research

The current body of scientific literature does not provide the necessary data to construct a technical guide on the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine. Its primary role appears to be that of a chemical building block.

Future research would need to begin with fundamental preclinical studies to determine the pharmacological profile of N-methyl-3,4-dimethoxyphenethylamine. This would involve:

-

Receptor Binding Assays: To identify which neurotransmitter receptors and transporters the compound interacts with.

-

In Vitro Functional Assays: To determine the nature of these interactions (e.g., agonist, antagonist, reuptake inhibitor).

-

In Vivo Animal Studies: To investigate its behavioral effects, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potential toxicity.

Only after a foundational understanding of its pharmacology is established could researchers begin to explore its potential therapeutic applications in specific disease models. Until such research is conducted and published, the therapeutic potential of N-methyl-3,4-dimethoxyphenethylamine remains a scientifically uncharted area.

Below is a conceptual workflow for the initial stages of investigating a novel compound like N-methyl-3,4-dimethoxyphenethylamine.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,4-Methylenedioxyphenethylamine (MDPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a naturally occurring phenethylamine (B48288) alkaloid found in trace amounts within specific species of the Cactaceae family. Structurally a close relative of psychoactive compounds such as mescaline and the synthetic entactogen 3,4-methylenedioxymethamphetamine (MDMA), MDPEA is considered a key precursor in the biosynthesis of more complex alkaloids. This technical guide provides a comprehensive overview of the current scientific understanding of MDPEA, focusing on its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its study. While quantitative data on MDPEA remains limited, this document consolidates available information to serve as a foundational resource for researchers in natural product chemistry, ethnobotany, and pharmacology.

Natural Occurrence

This compound has been identified as a minor alkaloid constituent in at least two well-known species of psychoactive cacti:

-

Lophophora williamsii (Peyote): This small, spineless cactus, native to Mexico and the southwestern United States, is renowned for its rich composition of phenethylamine alkaloids, with mescaline being the most abundant and well-studied. MDPEA is present in trace amounts alongside a complex mixture of other related compounds.

-

Trichocereus pachanoi (San Pedro Cactus): A fast-growing columnar cactus native to the Andes Mountains, T. pachanoi also contains mescaline as its principal psychoactive component. MDPEA has been identified as a co-occurring minor alkaloid in this species as well.

Quantitative Data

To date, the scientific literature lacks specific quantitative studies detailing the concentration of this compound in its natural sources. It is consistently referred to as a "minor" or "trace" constituent. The focus of most quantitative analyses of these cacti has been on mescaline due to its higher abundance and psychoactive properties. For comparative context, the concentration of mescaline in Lophophora williamsii can vary significantly but has been reported to be in the range of 2-6% of the dry weight of the cactus crown. It is presumed that the concentration of MDPEA is substantially lower.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants has not been fully elucidated through direct enzymatic studies. However, based on the known biosynthesis of related phenethylamines and the formation of the characteristic methylenedioxy bridge in other plant alkaloids, a putative pathway can be proposed. This proposed pathway begins with the aromatic amino acid L-tyrosine.

The key enzymatic steps are hypothesized to be:

-

Decarboxylation: The pathway likely initiates with the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by a tyrosine decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

-

Hydroxylation: Tyramine is then hydroxylated at the 3-position of the aromatic ring to produce dopamine. This step is likely catalyzed by a tyramine 3-hydroxylase , which is often a cytochrome P450-dependent monooxygenase.

-

Methylenedioxy Bridge Formation: The crucial and defining step is the formation of the methylenedioxy bridge from the adjacent hydroxyl groups of dopamine. This reaction is catalyzed by a specific type of cytochrome P450 enzyme belonging to the CYP719 family . These enzymes are known to catalyze the formation of methylenedioxy bridges in the biosynthesis of various alkaloids, such as berberine (B55584) and piperine. The product of this reaction is this compound (MDPEA).

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and study of the biosynthesis of this compound.

Extraction and Quantification of MDPEA from Cacti

This protocol is adapted from established methods for the analysis of phenethylamine alkaloids in cacti.

Objective: To extract and quantify MDPEA from dried cactus material.

Materials:

-

Dried and powdered cactus material (L. williamsii or T. pachanoi)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

MDPEA analytical standard

-

Internal standard (e.g., N-methylphenethylamine)

-

Glassware: beakers, flasks, separatory funnel

-

Rotary evaporator

-

pH meter or pH strips

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Maceration: Weigh 10 g of dried, powdered cactus material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of methanol and acidify to pH 3-4 with 1 M HCl. Stir the mixture at room temperature for 24 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant material twice more with 50 mL of acidified methanol each time.

-

Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until a thick extract remains.

-

Acid-Base Extraction:

-

Resuspend the extract in 50 mL of 0.1 M HCl.

-

Wash the acidic aqueous solution three times with 30 mL of DCM in a separatory funnel to remove non-basic compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to 10-11 with 2 M NaOH.

-

Extract the alkaline solution three times with 30 mL of DCM. The MDPEA and other alkaloids will move into the organic phase.

-

-

Drying and Concentration: Combine the DCM extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Sample Preparation for GC-MS: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol containing a known concentration of the internal standard.

-

GC-MS Analysis:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

-

-

Quantification: Create a calibration curve using the MDPEA analytical standard. The concentration of MDPEA in the sample can be determined by comparing the peak area ratio of MDPEA to the internal standard against the calibration curve.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This section outlines a general workflow for the functional characterization of the proposed biosynthetic enzymes.

Workflow Diagram:

Caption: General workflow for the characterization of MDPEA biosynthetic enzymes.

Protocol for Heterologous Expression of a Plant Cytochrome P450 (e.g., CYP719) in E. coli

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate CYP719 gene with codon optimization for E. coli expression.

-

Vector Construction: Clone the synthesized gene into an appropriate expression vector (e.g., pCW-Ori+) that also allows for the co-expression of a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana).

-

Transformation: Transform the expression vector into a suitable E. coli strain (e.g., DH5α for cloning, C41(DE3) for expression).

-

Expression:

-

Grow the transformed E. coli in Terrific Broth medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM.

-

Supplement the culture with δ-aminolevulinic acid (0.5 mM) to enhance heme synthesis.

-

Continue incubation at a lower temperature (e.g., 28°C) for 24-48 hours with vigorous shaking.

-

-

Microsomal Fraction Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the expressed P450.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal fraction, the putative substrate (e.g., dopamine), and an NADPH-regenerating system in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extracted products by LC-MS or GC-MS to identify the formation of MDPEA.

-

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product. Its confirmed presence in psychoactive cacti and its structural relationship to well-known neuroactive compounds warrant further investigation. The proposed biosynthetic pathway provides a solid framework for future research aimed at its complete elucidation. Key areas for future research include:

-

Quantitative Analysis: Development and application of sensitive analytical methods to accurately quantify the concentration of MDPEA in various cactus species and at different developmental stages.

-

Enzyme Discovery and Characterization: Identification and functional characterization of the specific tyrosine decarboxylase, hydroxylase, and methylenedioxy bridge-forming cytochrome P450 enzymes involved in the MDPEA biosynthetic pathway in Lophophora williamsii and Trichocereus pachanoi.

-

Pharmacological Evaluation: Investigation of the pharmacological and physiological effects of pure MDPEA to understand its potential contribution to the overall effects of consuming these cacti.

This technical guide serves as a starting point for researchers to delve into the fascinating chemistry and biology of this unique phenethylamine alkaloid. The methodologies and proposed pathways presented here provide a roadmap for unraveling the remaining mysteries surrounding the natural occurrence and biosynthesis of this compound.

Initial Toxicological Screening of 3,4-Methylenedioxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicological screening of 3,4-Methylenedioxyphenethylamine (MDPEA). As of the date of this publication, publicly available toxicological data for MDPEA is scarce. The information herein is based on standardized testing protocols and data from structurally related compounds and should be used for informational and planning purposes only. All experimental work must be conducted in compliance with relevant ethical and regulatory guidelines.

Executive Summary

This compound (MDPEA) is a phenethylamine (B48288) derivative structurally related to psychoactive compounds such as 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA). Despite its structural similarity to these well-studied compounds, the toxicological profile of MDPEA remains largely uncharacterized in publicly accessible literature. Early reports suggest MDPEA may be orally inactive at doses up to 300 mg due to extensive first-pass metabolism by monoamine oxidase (MAO). However, potential activity at higher doses or via different routes of administration necessitates a thorough toxicological evaluation. Some sympathomimetic effects have been observed in dogs upon intravenous administration.

This guide outlines a proposed initial toxicological screening of MDPEA, encompassing acute oral toxicity, in vitro cytotoxicity, and in vitro genotoxicity. The methodologies provided are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance. The objective is to provide a foundational understanding of the potential hazards associated with MDPEA exposure, which is a critical step in any drug development or chemical safety assessment process.

Proposed Toxicological Screening Strategy

The initial toxicological screening of MDPEA should be conducted in a tiered approach, starting with an assessment of acute toxicity, followed by in vitro assays to investigate cytotoxicity and genotoxicity.

Acute Oral Toxicity Assessment

An acute oral toxicity study is essential to determine the potential for lethality after a single dose of MDPEA and to identify the signs of toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable protocol for this purpose.

Objective: To estimate the acute oral toxicity of MDPEA and to obtain information on its hazardous properties.

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are typically used. The use of a single sex is recommended to reduce variability.

Housing and Feeding: Animals should be housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water should be provided ad libitum.

Dose Administration:

-

Animals are fasted prior to dosing (e.g., overnight).

-

MDPEA is administered orally by gavage. The vehicle should be selected based on the solubility of MDPEA (e.g., water, corn oil).

-

A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.

-

Three animals are used in each step. The outcome of each step (number of mortalities) determines the next step:

-

If mortality is observed, the test is stopped, and the substance is classified.

-

If no mortality occurs, the next higher dose level is tested.

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period.

| Dose Level (mg/kg) | Number of Animals | Number of Mortalities | Clinical Signs of Toxicity | Necropsy Findings |

| e.g., 300 | 3 | |||

| e.g., 2000 | 3 |

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of MDPEA that causes a 50% reduction in the viability (IC50) of a cultured cell line.

Cell Line: A relevant cell line should be chosen, for example, a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, or a neuronal cell line (e.g., SH-SY5Y) for neurotoxicity.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of MDPEA for a specified period (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve MDPEA) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-